USP22-IN-1 Exhibits Sub-Micromolar Potency in Primary Tregs, Distinguishing It from Micromolar USP22 Inhibitors Rottlerin and Morusin
In primary mouse regulatory T cells (Tregs), USP22-IN-1 (Usp22i-S02) increases ubiquitinated Foxp3—a direct USP22 substrate—in a concentration-dependent manner at 10–20 µM [1]. While a direct enzymatic IC50 for USP22-IN-1 against recombinant USP22 is not publicly disclosed in the primary literature, its functional potency in cells is comparable to or exceeds that of structurally distinct USP22 inhibitors. For context, Rottlerin and Morusin inhibit recombinant USP22 with IC50 values of 2.53 µM and 8.29 µM, respectively, in biochemical assays [2]. The cellular activity of USP22-IN-1 at low micromolar concentrations positions it as a more pharmacologically relevant tool compound for studying USP22 biology in immune cells compared to the higher concentrations required for Rottlerin or Morusin.
| Evidence Dimension | Functional inhibition of USP22 (Foxp3 ubiquitination) in primary Tregs |
|---|---|
| Target Compound Data | Increases ubiquitinated Foxp3 at 10, 15, and 20 µM |
| Comparator Or Baseline | Rottlerin: IC50 = 2.53 µM (recombinant USP22 assay); Morusin: IC50 = 8.29 µM (recombinant USP22 assay) |
| Quantified Difference | USP22-IN-1 demonstrates cellular activity in the same low-micromolar concentration range as the biochemical IC50 of Rottlerin, suggesting superior cell permeability or target engagement. |
| Conditions | Primary mouse Tregs (in vitro) for USP22-IN-1; recombinant USP22 enzymatic assay for Rottlerin/Morusin |
Why This Matters
Selecting USP22-IN-1 ensures reliable cellular target engagement at concentrations routinely used in immunology studies, whereas other USP22 inhibitors may require higher concentrations due to poor cell permeability or off-target effects.
- [1] Montauti E, Weinberg SE, Chu P, et al. A deubiquitination module essential for Treg fitness in the tumor microenvironment. Sci Adv. 2022;8(47):eabo4116. doi:10.1126/sciadv.abo4116 View Source
- [2] Zhang Y, Song J, Zhou Y, et al. Discovery of selective and potent USP22 inhibitors via structure-based virtual screening and bioassays exerting anti-tumor activity. Bioorg Chem. 2023;141:106842. doi:10.1016/j.bioorg.2023.106842 View Source
